molecular formula C10H10N2O B3030209 5-Methoxyquinolin-3-amine CAS No. 881668-93-5

5-Methoxyquinolin-3-amine

Cat. No.: B3030209
CAS No.: 881668-93-5
M. Wt: 174.20
InChI Key: MRYAIYLNPHLPAY-UHFFFAOYSA-N
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Description

5-Methoxyquinolin-3-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Antitumor Properties

5-Methoxyquinolin-3-amine derivatives show promising antiproliferative and antitumor activities. Compounds containing 5-amino-6-methoxyquinoline exhibited significant antiproliferative activity against various cancer cell lines and demonstrated microtubule destabilizing potency (Lee et al., 2011). Another study found that 5-substituted-1,3,4-thiadiazole-2-amine derivatives showed DNA protective ability against oxidative stress and strong antimicrobial activity (Gür et al., 2020).

Chemosensor Applications

This compound derivatives have been utilized in the development of chemosensors. A study highlighted the use of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective sensor for cadmium, useful in measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Synthesis of Complex Molecules

This compound has been employed in the synthesis of complex molecules. For instance, it was used as a directing group in the palladium-catalyzed intramolecular amination of unactivated γ C(sp3)-H bonds, providing access to complex pyrrolidones (He et al., 2013).

Fluorescence Properties

Research on 3-hydroxyquinolin-4(1H)-one derivatives, including those starting from 3-amino-4-(methoxycarbonyl)benzoic acid, explored their fluorescence properties, highlighting potential applications in biomedical analysis (Kadrić et al., 2014).

Biological Activity

The biological activities of this compound derivatives have been explored, with findings indicating potential anti-Mycobacterium phlei activity (Bai et al., 2012).

Safety and Hazards

The safety information for 5-Methoxyquinolin-3-amine includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

While specific future directions for 5-Methoxyquinolin-3-amine are not mentioned in the search results, there is a general interest in the medicinal potential and pharmacological applications of quinoline motifs . This could pave the way for novel drug development and open new opportunities for medicinal chemists to access more biomolecular quinolines for future drug development .

Properties

IUPAC Name

5-methoxyquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYAIYLNPHLPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732210
Record name 5-Methoxyquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881668-93-5
Record name 5-Methoxyquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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